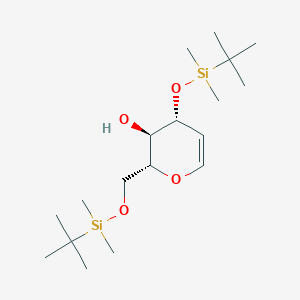

3,6-Di-O-tert-butyldimethylsilyl-D-glucal

Description

3,6-Di-O-tert-butyldimethylsilyl-D-glucal (CAS: 111830-53-6) is a silyl-protected derivative of D-glucal, a carbohydrate intermediate widely used in organic synthesis. Its molecular formula is C₁₈H₃₈O₄Si₂, with a molecular weight of 398.7 g/mol. The compound features tert-butyldimethylsilyl (TBDMS) groups at the 3- and 6-hydroxyl positions, which enhance steric protection and stability during chemical reactions, particularly glycosylation and functionalization processes . This derivative is pivotal in synthesizing complex glycoconjugates and nucleoside analogs due to its ability to selectively mask reactive hydroxyl groups.

Properties

IUPAC Name |

(2R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O4Si2/c1-17(2,3)23(7,8)21-13-15-16(19)14(11-12-20-15)22-24(9,10)18(4,5)6/h11-12,14-16,19H,13H2,1-10H3/t14-,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPOCCACFOBDEV-OAGGEKHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H](C=CO1)O[Si](C)(C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557007 | |

| Record name | 1,5-Anhydro-3,6-bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-D-arabino-hex-1-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111830-53-6 | |

| Record name | 1,5-Anhydro-3,6-bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-D-arabino-hex-1-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sequential Protection via Enzymatic and Silylation Methods

A foundational protocol involves the enzymatic deacetylation of tri-O-acetyl-D-glucal (1) using Amano lipase in phosphate buffer (pH 6) and acetonitrile, yielding 3,6-di-O-acetyl-D-glucal (2) with 87.5% efficiency. Subsequent silylation employs tert-butyldimethylsilyl chloride (TBDMSCl) in dry dimethylformamide (DMF) under nitrogen atmosphere, with imidazole as the base. This two-step process ensures selective protection of the 3- and 6-hydroxyl groups while retaining the 4-hydroxyl for downstream functionalization.

Key parameters:

Direct Silylation of Native D-Glucal

An alternative route bypasses acetyl intermediates by reacting D-glucal directly with TBDMSCl in DMF. Sodium hydride (60% dispersion) activates the hydroxyl groups at -20°C, enabling sequential benzylation and silylation. This method achieves 72.2% yield for 3,4-di-O-benzyl-6-O-TBDMS-D-glucal, though requires rigorous anhydrous conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative data reveal DMF as superior to tetrahydrofuran (THF) for silylation reactions due to its capacity to dissolve both polar intermediates and silylating agents. Low-temperature (-20°C) benzylation minimizes side reactions, while room-temperature silylation ensures complete conversion within 12 h.

Table 1: Solvent Impact on Silylation Yield

Stoichiometric Considerations

Optimal TBDMSCl usage ranges from 1.5–2.0 equivalents per hydroxyl group, with excess reagent leading to over-silylation byproducts. Sodium hydride (2.5 eq) proves essential for deprotonation in benzylation steps, particularly when introducing multiple protecting groups.

Purification and Structural Validation

Chromatographic Separation Protocols

Flash column chromatography with hexane/ethyl acetate gradients (20:1 → 3:1) effectively resolves silylated products from unreacted starting materials. The tert-butyldimethylsilyl group's hydrophobicity increases retention time, enabling clean separation of 3,6-di-O-TBDMS-D-glucal (Rf = 0.45 in 7:1 hexane/EtOAc).

Spectroscopic Confirmation

¹H NMR analysis confirms regioselectivity through characteristic shifts:

-

TBDMS groups : δ 0.88 ppm (s, 18H), 0.12 ppm (s, 12H)

High-resolution mass spectrometry (HRMS) validates molecular composition, with observed [M+Na]⁺ at m/z 431.2254 (calc. 431.2258).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

3,6-Di-O-tert-butyldimethylsilyl-D-glucal undergoes various chemical reactions, including:

Scientific Research Applications

Glycosylation Reactions

One of the primary applications of 3,6-Di-O-tert-butyldimethylsilyl-D-glucal is as a glycosyl donor in glycosylation reactions. These reactions are crucial for synthesizing glycosides, which are compounds where a sugar is bound to another functional group or molecule. The stability and reactivity of this compound make it an excellent candidate for facilitating these reactions:

- Mechanism Exploration : Research involving this compound helps elucidate the mechanisms of glycosylation and improve synthetic methodologies for carbohydrate derivatives.

- Selective Reactivity : Its structural features allow for selective reactions tailored for specific applications in medicinal chemistry .

Synthesis of Biologically Active Compounds

Derivatives synthesized from this compound may exhibit various biological properties, including antimicrobial and anti-inflammatory activities. This potential arises from the glycosides formed during glycosylation reactions, which often possess significant therapeutic potentials.

Stability and Versatility in Organic Synthesis

The compound's protective strategy enhances its stability against hydrolysis compared to other derivatives. This stability allows it to be used effectively in various synthetic pathways without undergoing unwanted side reactions.

Mechanism of Action

The mechanism of action of 3,6-Di-O-tert-butyldimethylsilyl-D-glucal involves its role as a protected sugar derivative that can undergo selective deprotection and functionalization . The tert-butyldimethylsilyl groups provide stability to the molecule, allowing for controlled reactions at specific sites. This enables the synthesis of complex carbohydrate structures with high precision .

Comparison with Similar Compounds

4-O-Acetyl-3,6-di-O-tert-butyldimethylsilyl-D-glucal (CAS: 132891-79-3)

- Molecular Formula : C₂₀H₄₀O₅Si₂ (MW: 416.7 g/mol)

- Key Differences :

- Contains an additional acetyl group at the 4-O position, increasing molecular weight by 18 g/mol compared to the parent compound.

- Physical Properties :

- Optical Rotation: −19° (c=2.1 in Chloroform) .

- Boiling Point: 324°C; Density: 0.968 g/cm³ .

3,6-Di-O-triisopropylsilyl-D-glucal (CAS: 201053-37-4)

- Molecular Formula : C₂₄H₅₀O₄Si₂ (MW: 458.8 g/mol)

- Key Differences :

- Uses triisopropylsilyl (TIPS) groups instead of TBDMS. TIPS is bulkier, offering superior steric shielding but requiring harsher conditions (e.g., tetrabutylammonium fluoride) for deprotection.

- Applications : Highlighted in drug discovery for cancer and neurodegenerative diseases due to enhanced stability in biological matrices .

3-O-tert-butyldimethylsilyl-4,6-O-isopropylidene-D-glucal (CAS: 121846-11-5)

5,6-Di-O-tert-butyldimethylsilyl-α-D-glucoisosaccharino-1,4-lactone

- Key Differences: A lactone derivative with TBDMS groups at the 5- and 6-O positions. The lactone ring introduces electrophilicity at the anomeric center, facilitating nucleophilic additions distinct from glucal chemistry .

Comparative Analysis Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Protecting Groups | Key Applications |

|---|---|---|---|---|---|

| 3,6-Di-O-TBDMS-D-glucal | 111830-53-6 | C₁₈H₃₈O₄Si₂ | 398.7 | 3,6-O-TBDMS | Glycosylation; Nucleoside synthesis |

| 4-O-Acetyl-3,6-di-O-TBDMS-D-glucal | 132891-79-3 | C₂₀H₄₀O₅Si₂ | 416.7 | 3,6-O-TBDMS; 4-O-Acetyl | Sequential functionalization |

| 3,6-Di-O-TIPS-D-glucal | 201053-37-4 | C₂₄H₅₀O₄Si₂ | 458.8 | 3,6-O-TIPS | Drug discovery (cancer, neurology) |

| 3-O-TBDMS-4,6-O-isopropylidene-D-glucal | 121846-11-5 | C₁₇H₃₂O₅Si | 344.5 | 3-O-TBDMS; 4,6-O-acetal | Regioselective epoxidation |

Biological Activity

3,6-Di-O-tert-butyldimethylsilyl-D-glucal is a modified glucal derivative that plays a significant role in carbohydrate chemistry. Its unique structural features, including the tert-butyldimethylsilyl (TBDMS) protecting groups, enhance its stability and reactivity, making it a valuable intermediate in the synthesis of complex carbohydrates and glycosylation reactions. This article explores the biological activity of this compound, focusing on its applications in medicinal chemistry, enzyme interactions, and potential therapeutic uses.

The molecular formula of this compound is C₁₆H₃₀O₆Si, with a molecular weight of 346.5 g/mol. The compound features two TBDMS groups that protect the hydroxyl functionalities at positions 3 and 6, allowing for selective reactions while maintaining stability under various conditions.

Biological Activity

The biological activity of this compound primarily stems from its role as a glycosyl donor in glycosylation reactions. These reactions are crucial for synthesizing oligosaccharides and glycoconjugates with potential biological functions.

Glycosylation Reactions

Glycosylation involves the transfer of a sugar moiety to an acceptor molecule. The presence of TBDMS groups allows for controlled reactivity, enabling the compound to act effectively in various glycosylation protocols:

- Mechanism : The TBDMS groups can be removed selectively to expose the hydroxyl groups for subsequent reactions. This property is particularly useful in synthesizing complex carbohydrate structures such as disaccharides and oligosaccharides.

- Applications : this compound has been employed in the synthesis of biologically relevant glycosides and glycoconjugates used in drug development and vaccine formulation.

Synthesis of Glycoconjugates

A study demonstrated the use of this compound in synthesizing glycosylated compounds with potential immunological applications. The compound was utilized as a donor in a glycosylation reaction with an acceptor alcohol to produce a glycoside that exhibited enhanced binding affinity to lectins, suggesting its potential utility in vaccine development against infectious diseases.

Enzyme Interactions

Research has indicated that derivatives of D-glucal, including this compound, can interact with various enzymes involved in carbohydrate metabolism. For instance:

- Glycosidases : The compound acts as a substrate for certain glycosidases, which are enzymes that hydrolyze glycosidic bonds. This interaction can provide insights into enzyme specificity and mechanism.

- Inhibition Studies : In vitro studies have shown that certain derivatives can inhibit glycosidase activity, suggesting potential applications as enzyme inhibitors in therapeutic contexts.

Comparative Analysis

The following table compares this compound with other related glucal derivatives based on their structural features and biological applications:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Two TBDMS protecting groups | Enhanced stability; versatile in synthetic applications |

| 4-O-Acetyl-3,6-di-O-tert-butyldimethylsilyl-D-glucal | Acetyl group at position 4 | Useful for specific glycosylation reactions |

| D-glucal | Unmodified form without protective groups | Highly reactive; less stable than silylated derivatives |

Q & A

Basic: How can the regioselective synthesis of 3,6-Di-O-tert-butyldimethylsilyl-D-glucal be optimized to minimize side reactions?

Methodological Answer:

Regioselective silylation at the 3- and 6-positions of D-glucal requires careful control of reaction conditions. Use tert-butyldimethylsilyl chloride (TBDMSCl) with a mild base (e.g., imidazole or DMAP) in anhydrous DMF or pyridine at 0–25°C. Monitoring via TLC or HPLC ensures minimal over-silylation. Pre-activation of hydroxyl groups with a temporary protecting group (e.g., trityl at O-4/O-6) can enhance selectivity. Purification via silica gel chromatography or recrystallization removes byproducts like mono- or tri-silylated derivatives .

Advanced: What strategies enable selective deprotection of tert-butyldimethylsilyl groups in 3,6-Di-O-TBDMS-D-glucal without disrupting sensitive functionalities?

Methodological Answer:

Selective deprotection of TBDMS groups demands fluoride-based reagents. Tetra-n-butylammonium fluoride (TBAF) in THF or acetic acid selectively cleaves silyl ethers at controlled temperatures (0–25°C). For acid-sensitive substrates, use buffered TBAF (pH 7) or HF-pyridine. To retain acid-labile groups (e.g., glycosidic bonds), employ milder conditions like PPTS in methanol. Confirm selectivity via NMR or MALDI-TOF MS .

Basic: Which spectroscopic techniques are most reliable for characterizing 3,6-Di-O-TBDMS-D-glucal?

Methodological Answer:

- NMR Spectroscopy : NMR identifies silyl group signals (δ 0.1–0.3 ppm for TBDMS). NMR confirms substitution patterns (C-3/C-6 shifts to ~70–75 ppm). DEPT-135 distinguishes CH/CH groups in the silyl moiety.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular ion ([M+Na]) and fragmentation patterns.

- IR Spectroscopy : Absorbance at ~1250 cm (Si-C) and ~1100 cm (C-O-Si) validates silylation .

Advanced: How should researchers resolve contradictions in reported reactivity of 3,6-Di-O-TBDMS-D-glucal in glycosylation reactions?

Methodological Answer:

Discrepancies often arise from differences in activating agents (e.g., NIS/TfOH vs. TMSOTf) or solvent polarity. Conduct controlled comparative studies using standardized conditions (e.g., dichloromethane vs. acetonitrile). Analyze stereochemical outcomes via - NOESY or X-ray crystallography. Cross-validate findings with computational models (DFT for transition-state analysis) to reconcile conflicting data .

Advanced: What role does 3,6-Di-O-TBDMS-D-glucal play in stereoselective glycosylation?

Methodological Answer:

The compound serves as a glycosyl donor in Ferrier rearrangements or radical-mediated glycosylations. The TBDMS groups enhance solubility in non-polar solvents and direct stereochemistry by shielding the α-face. For β-selectivity, use Au(I)/Au(III) catalysts; for α-selectivity, employ SnCl or ZnCl. Monitor anomeric configuration via NMR coupling constants ( ~3–4 Hz for β, ~8–10 Hz for α) .

Basic: How should 3,6-Di-O-TBDMS-D-glucal be stored to maintain stability?

Methodological Answer:

Store under inert atmosphere (Ar/N) at –20°C in airtight, light-resistant containers. Pre-dry solvents (e.g., molecular sieves in DCM) to prevent hydrolysis. Avoid prolonged exposure to humidity or acidic vapors. Confirm stability via periodic NMR or HPLC analysis .

Advanced: How do computational models predict the conformational behavior of 3,6-Di-O-TBDMS-D-glucal in solution?

Methodological Answer:

Molecular dynamics (MD) simulations in explicit solvents (e.g., chloroform) reveal preferred chair conformations ( for glucal). Density functional theory (DFT) calculates rotational barriers for silyl groups. Compare computed chemical shifts (GIAO method) with experimental NMR data to validate models. Use software like Gaussian or ORCA for energy minimization .

Advanced: What are the trade-offs between tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) groups in glucal chemistry?

Methodological Answer:

- TBDMS : Smaller steric bulk allows faster deprotection but lower stability in protic solvents.

- TBDPS : Enhanced steric shielding improves regioselectivity but requires harsher deprotection (e.g., HF·pyridine).

Benchmark both in parallel syntheses: TBDMS for step-economy, TBDPS for acid-sensitive intermediates. Analyze robustness via kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.